![molecular formula C25H20ClN3O2S B2807879 3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422273-36-7](/img/structure/B2807879.png)
3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C25H20ClN3O2S and its molecular weight is 461.96. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in drug discovery, initially known for neurotoxicity but later found to have neuroprotective properties against Parkinsonism in mammals. THIQs have shown promise as anticancer agents, with trabectedin (a THIQ derivative) approved by the US FDA for treating soft tissue sarcomas, highlighting the scaffold's significance in anticancer drug discovery. Their varied therapeutic applications extend to cancer, malaria, CNS disorders, cardiovascular and metabolic disorders, showcasing their potential in addressing a broad spectrum of diseases. The pharmacological importance of isoquinoline derivatives further underscores their biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor effects, among others, serving as a foundation for novel pharmacotherapeutic applications (Singh & Shah, 2017); (Danao et al., 2021).
Chloroquine Derivatives and Antimalarial Research
Chloroquine (CQ) derivatives, while structurally distinct from the compound , illustrate the approach of chemical modification for therapeutic use. Initially used as antimalarials, CQ derivatives have been repurposed for various infectious and noninfectious diseases due to their biochemical properties. This demonstrates the potential of chemical compounds, once primarily focused on a single application, to be repurposed and studied for broader therapeutic roles, including their combination with other drugs for enhanced efficacy (Njaria et al., 2015).
Redox Mediators in Organic Pollutant Treatment
In environmental sciences, the study of redox mediators illustrates the application of chemical compounds in enhancing the degradation efficiency of recalcitrant pollutants. This research area, while not directly therapeutic, showcases the diverse applications of chemical research in addressing environmental challenges. Enzyme-redox mediator systems significantly improve the degradation of aromatic compounds, highlighting the interdisciplinary potential of chemical compounds in both health and environmental sustainability (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c26-21-8-4-3-7-19(21)15-29-24(31)20-10-9-17(13-22(20)27-25(29)32)23(30)28-12-11-16-5-1-2-6-18(16)14-28/h1-10,13H,11-12,14-15H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHDPOVBYUKWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.